N-cyclopropyl-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
Description
N-cyclopropyl-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a benzamide derivative featuring a quinazolin-4(3H)-one core substituted with a methallyloxy group (2-methylprop-2-en-1-yloxy) at position 6, a methyl group at position 2, and an N-cyclopropylbenzamide moiety at position 2.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C23H23N3O3/c1-14(2)13-29-19-10-11-21-20(12-19)23(28)26(15(3)24-21)18-8-4-16(5-9-18)22(27)25-17-6-7-17/h4-5,8-12,17H,1,6-7,13H2,2-3H3,(H,25,27) |
InChI Key |
GDQXHXOCSCHDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Benzamide Moiety: The benzamide moiety is usually attached through amide bond formation, which can be achieved by reacting the quinazolinone derivative with benzoyl chloride or benzamide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone core may yield quinazoline N-oxides, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its applications in polymer science and material engineering are also being explored.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic pathways. Below is a detailed comparison using data from published studies:
Key Observations
Core Heterocycle Differences: The target compound’s quinazolinone core distinguishes it from the benzo[b][1,4]oxazinone core in and the simpler benzamide in . Quinazolinones are often associated with kinase inhibition, while oxazinones may exhibit varied bioactivity depending on substituents.
The N-cyclopropyl group in the target may improve metabolic stability compared to the N-propyl group in , as cyclopropane rings resist oxidative degradation.
Synthetic Complexity: The target compound likely requires sequential steps: (i) quinazolinone ring formation, (ii) methallyloxy introduction via nucleophilic substitution, and (iii) benzamide coupling. This contrasts with the one-pot multicomponent synthesis in or the Cs₂CO₃-mediated coupling in .
Physical Properties :
- While the target’s melting point and solubility are unreported, analogs like show moderate polarity (LogP 0.7) and melting points >140°C, suggesting the target may exhibit similar trends.
Research Findings and Implications
- Bioactivity Potential: Quinazolinones are established kinase inhibitors, but the methallyloxy substituent’s role remains unexplored. In contrast, the oxadiazole derivatives in were synthesized for antimicrobial screening, highlighting divergent therapeutic focuses.
- Synthetic Feasibility: The target’s synthesis may face challenges in regioselective methallyloxy installation, whereas the multicomponent approach in offers higher atom economy.
Table 2: Hypothetical Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
